molecular formula C10H12O B13615870 4-Ethenyl-2,6-dimethylphenol

4-Ethenyl-2,6-dimethylphenol

Cat. No.: B13615870
M. Wt: 148.20 g/mol
InChI Key: HUBRTTPKTLCKLZ-UHFFFAOYSA-N
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Description

4-Ethenyl-2,6-dimethylphenol is an organic compound with the molecular formula C10H12O. It is a derivative of phenol, characterized by the presence of an ethenyl group (vinyl group) and two methyl groups attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethenyl-2,6-dimethylphenol can be achieved through several methods. One common approach involves the alkylation of 2,6-dimethylphenol with an appropriate vinylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the ethenyl group on the phenol ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors to ensure efficient and consistent production. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-Ethenyl-2,6-dimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethenyl-2,6-dimethylphenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethenyl-2,6-dimethylphenol involves its interaction with specific molecular targets and pathways. The compound can undergo oxidative polymerization, forming poly(2,6-dimethyl-1,4-phenylene ether) through a radical or ionic mechanism. This polymerization process is catalyzed by amine-copper (I) complexes and involves the formation of C-O and C-C bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethenyl-2,6-dimethylphenol is unique due to the presence of the ethenyl group, which enhances its reactivity in polymerization and other chemical reactions. This distinct structure allows for the formation of specialized polymers and materials with unique properties .

Properties

IUPAC Name

4-ethenyl-2,6-dimethylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O/c1-4-9-5-7(2)10(11)8(3)6-9/h4-6,11H,1H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBRTTPKTLCKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)C)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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